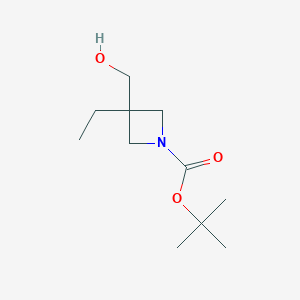

tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-5-11(8-13)6-12(7-11)9(14)15-10(2,3)4/h13H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGKJBDWKKBQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CN(C1)C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate: A Valuable Building Block in Modern Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate. As a senior application scientist, this document is structured to deliver not just data, but actionable insights into the strategic value of this unique 3,3-disubstituted azetidine scaffold in medicinal chemistry.

The Strategic Importance of the Azetidine Scaffold in Drug Design

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in the landscape of drug discovery.[1] Their inherent ring strain and three-dimensional structure offer a compelling alternative to more traditional saturated heterocycles.[2] The incorporation of an azetidine ring can significantly enhance the physicochemical and pharmacokinetic profiles of drug candidates.[3] Specifically, the 3,3-disubstituted azetidine core, as seen in our topic molecule, provides a rigid scaffold that can improve metabolic stability, receptor selectivity, and overall pharmacokinetics.[4] This strategic placement of substituents allows for precise vector control in lead optimization, making these building blocks highly sought after in the development of novel therapeutics for a range of diseases, including neurological disorders.[5]

Physicochemical Properties: A Blend of Predicted and Known Characteristics

Understanding the fundamental physicochemical properties of a molecule is paramount for its effective application in research and development. For this compound, a combination of predicted and available data provides a solid foundation for its handling and use.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₃ | [6][7] |

| Molecular Weight | 215.29 g/mol | [6][7] |

| Appearance | White to off-white solid | [6] |

| CAS Number | 1638761-21-3 | [6] |

| Predicted Boiling Point | 292.1 ± 13.0 °C | [6] |

| Predicted Density | 1.056 ± 0.06 g/cm³ | [6] |

| Predicted pKa | 14.82 ± 0.10 | [6] |

| Predicted XlogP | 1.2 | [8] |

| Storage Conditions | 2-8°C | [6] |

It is important to note that while the molecular formula, weight, and appearance are well-established, the boiling point, density, and pKa are predicted values and should be treated as estimates until experimentally verified.

Synthesis of this compound: A Proposed Modular Approach

The proposed synthesis would likely start from a readily available precursor, such as tert-butyl 3-oxoazetidine-1-carboxylate. The key steps would involve the introduction of the ethyl and hydroxymethyl groups.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Grignard Reaction. To a solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF at -78°C, add a solution of ethylmagnesium bromide in THF dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. The organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.

-

Step 2: Oxidation. The alcohol from Step 1 is then oxidized to the corresponding aldehyde. A Swern oxidation or Dess-Martin periodinane oxidation would be suitable for this transformation. For a Swern oxidation, oxalyl chloride and DMSO are reacted at low temperature, followed by the addition of the alcohol and a hindered base such as triethylamine. Workup involves washing with water and brine, followed by extraction and purification.

-

Step 3: Reduction. The resulting aldehyde, tert-butyl 3-ethyl-3-formylazetidine-1-carboxylate, is then reduced to the primary alcohol. This can be achieved using a mild reducing agent like sodium borohydride in methanol. After the reaction is complete, the solvent is removed, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to afford the final product, this compound. Purification by column chromatography may be necessary at each step to ensure high purity.

Characterization and Spectroscopic Analysis

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the hydroxymethyl group (a singlet or a multiplet depending on coupling to the hydroxyl proton), the azetidine ring protons (a set of multiplets), and the tert-butyl group (a sharp singlet at approximately 1.4 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the quaternary carbon of the tert-butyl group, the carbonyl carbon of the Boc protecting group, the carbons of the azetidine ring, the ethyl group, and the hydroxymethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include a broad peak around 3400 cm⁻¹ corresponding to the O-H stretch of the alcohol, C-H stretching vibrations around 2900-3000 cm⁻¹, and a strong C=O stretching band for the carbamate at approximately 1690 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Predicted mass-to-charge ratios (m/z) for various adducts have been calculated and can be used to verify the experimental results.[8]

| Adduct | Predicted m/z |

| [M+H]⁺ | 216.15943 |

| [M+Na]⁺ | 238.14137 |

| [M-H]⁻ | 214.14487 |

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential.

Role as a Scaffold

The 3,3-disubstituted azetidine core provides a rigid and three-dimensional framework that can be used to orient functional groups in a specific spatial arrangement. This is particularly advantageous for designing ligands that bind to protein targets with high affinity and selectivity. The presence of the hydroxymethyl group offers a convenient handle for further chemical modifications, allowing for the attachment of other molecular fragments through ether or ester linkages.

Workflow for a Medicinal Chemistry Campaign

Caption: A typical workflow illustrating the use of the title compound in a drug discovery program.

The workflow begins with the strategic deprotection of the Boc group to reveal the secondary amine, which can then be functionalized through various coupling reactions. Alternatively, the hydroxymethyl group can be modified to introduce different pharmacophoric elements. The resulting library of novel azetidine derivatives can then be screened for biological activity, leading to the identification of lead compounds for further optimization and preclinical development.

Conclusion

This compound represents a valuable and under-explored building block in the medicinal chemist's toolbox. Its unique 3,3-disubstituted azetidine scaffold offers significant advantages in terms of improving the drug-like properties of new chemical entities. While some of its physicochemical properties are currently based on predictions, the proposed synthetic route and the clear potential for its application in drug discovery underscore its importance. Further experimental investigation into this compound is warranted and is likely to yield valuable insights for the development of next-generation therapeutics.

References

-

PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. [Link]

-

PubChemLite. This compound (C11H21NO3). [Link]

-

ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

-

PubMed. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. [Link]

-

RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

NIH. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

- Google Patents.

-

Technology Networks. Synthetic Azetidines Could Help Simplify Drug Design. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

Supporting Information. General procedure for N-Boc protection of amines. [Link]

-

PubChem. This compound. [Link]

-

Knight Chemicals Online. tert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate. [Link]

Sources

- 1. Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. technologynetworks.com [technologynetworks.com]

- 6. This compound | 1638761-21-3 [m.chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. PubChemLite - this compound (C11H21NO3) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged structure in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1][2] As a functionalized building block, tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate represents a valuable intermediate for the synthesis of novel therapeutics.[3][4] The absolute and unambiguous confirmation of its chemical structure is therefore a critical prerequisite for its use in drug discovery pipelines, where structural integrity is paramount.

This technical guide provides a comprehensive, multi-faceted workflow for the complete structure elucidation of this compound. We move beyond a simple recitation of methods to detail the underlying scientific rationale for employing an orthogonal suite of analytical techniques. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, a full complement of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments, and the definitive confirmation by X-ray Crystallography, this document serves as a blueprint for achieving the highest level of confidence in molecular characterization. Each protocol is presented as a self-validating system, ensuring that the evidence gathered is robust, reproducible, and scientifically sound.

The Strategic Imperative: An Orthogonal Analytical Approach

The workflow diagram below illustrates this integrated strategy, ensuring a logical progression from initial hypothesis to final, unambiguous structural verification.

Caption: Primary fragmentation pathways in ESI-MS.

Infrared Spectroscopy: Rapid Functional Group Identification

Expert Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a fast, non-destructive technique that provides clear evidence for the presence of key functional groups. [6]For our target molecule, we expect to see characteristic absorption bands for the hydroxyl (-OH) group, the C-H bonds of the alkyl chains, and the highly indicative carbonyl (C=O) stretch of the carbamate. [7]This analysis serves as a crucial cross-validation of the elemental composition determined by HRMS.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small, solvent-free sample of the purified oil or solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use any standard FTIR spectrometer.

-

Data Acquisition:

-

Scan Range: 4000–600 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: Average 16 scans to improve signal-to-noise.

-

-

Background: Collect a background spectrum of the clean, empty ATR crystal immediately before analyzing the sample.

Data Presentation & Interpretation

The IR spectrum confirms the presence of the expected functional moieties, aligning perfectly with the proposed structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Medium | O-H stretch (hydroxyl group) [8] |

| 2975-2850 | Strong | C-H stretch (alkyl sp³ C-H) |

| ~1690 | Strong | C=O stretch (carbamate carbonyl) [9] |

| ~1160 | Strong | C-O stretch (carbamate and alcohol) |

NMR Spectroscopy: The Definitive Connectivity Map

Expert Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the precise atomic connectivity of a small molecule in solution. [10]A full suite of 1D and 2D experiments is required to assign every proton and carbon and to piece together the molecular framework. The strategy is to first identify individual spin systems using ¹H and COSY, then link protons to their carbons with HSQC, and finally, connect the fragments across quaternary carbons and heteroatoms using long-range HMBC correlations. [11]

Experimental Protocols

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Experiments to Run:

-

¹H NMR: Standard proton spectrum.

-

¹³C NMR: Standard carbon spectrum.

-

DEPT-135: Differentiates CH/CH₃ (positive) from CH₂ (negative) signals.

-

COSY (Correlation Spectroscopy): Reveals ³J H-H couplings (protons separated by three bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by 2-3 bonds.

-

Data Presentation & Interpretation

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.05 | d, J=9.6 Hz | 2H | Azetidine CH₂ (a) |

| 3.85 | d, J=9.6 Hz | 2H | Azetidine CH₂ (b) |

| 3.60 | s | 2H | -CH₂OH |

| 2.50 (br s) | s | 1H | -OH |

| 1.75 | q, J=7.5 Hz | 2H | -CH₂CH₃ |

| 1.45 | s | 9H | -C(CH₃)₃ (Boc) |

| 0.90 | t, J=7.5 Hz | 3H | -CH₂CH₃ |

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

|---|---|---|

| 157.0 | (none) | C=O (carbamate) |

| 79.5 | (none) | -C(CH₃)₃ (Boc) |

| 68.0 | negative | -CH₂OH |

| 60.0 | (none) | C3 (quaternary) |

| 55.5 | negative | Azetidine CH₂ |

| 28.5 | positive | -C(CH₃)₃ (Boc) |

| 25.0 | negative | -CH₂CH₃ |

| 8.0 | positive | -CH₂CH₃ |

Interpretation of 2D NMR Data:

-

COSY: A clear correlation between the signals at δ 1.75 ppm and δ 0.90 ppm confirms the presence of the ethyl group (-CH₂CH₃).

-

HSQC: This experiment connects each proton signal to its corresponding carbon signal (e.g., ¹H δ 1.75 correlates to ¹³C δ 25.0).

-

HMBC: This is the key to the final assembly. The HMBC spectrum reveals long-range correlations that unambiguously connect the molecular fragments.

Caption: Key HMBC correlations confirming connectivity to the C3 quaternary carbon.

X-ray Crystallography: The Unimpeachable Gold Standard

Expert Rationale: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, irrefutable proof of structure. [12]It determines the precise spatial arrangement of every atom in the solid state, confirming not only connectivity but also bond lengths, bond angles, and conformation. [13][14]The primary challenge is often not the analysis itself, but obtaining a single, diffraction-quality crystal. [15]

Experimental Protocol: Crystal Growth and Data Collection

-

Crystallization:

-

Dissolve the purified compound in a minimal amount of a moderately polar solvent (e.g., ethyl acetate).

-

Use a slow evaporation or vapor diffusion technique. For the latter, place the solution in a small vial inside a larger, sealed jar containing a poor solvent (e.g., hexane).

-

Allow the system to stand undisturbed for several days to weeks at a constant temperature.

-

-

Mounting: Carefully select a well-formed, clear crystal and mount it on a cryoloop. [13]Flash-cool the crystal in a stream of liquid nitrogen to minimize radiation damage during data collection.

-

Data Collection: Use a modern X-ray diffractometer with a copper or molybdenum X-ray source. A full sphere of diffraction data is collected as the crystal is rotated in the X-ray beam.

-

Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell and space group. The structure is then solved using direct methods and refined computationally to generate a final, high-resolution 3D model of the molecule.

Interpretation

Conclusion

The rigorous application of this orthogonal analytical workflow provides an unassailable structural proof for This compound . By systematically integrating high-accuracy mass data from HRMS, functional group information from FTIR, and detailed connectivity mapping from a comprehensive suite of NMR experiments, we build a robust and self-validating structural hypothesis. The final confirmation via single-crystal X-ray crystallography elevates this hypothesis to a factual certainty. For professionals in drug development, adhering to such a meticulous and multi-faceted approach is not merely an academic exercise; it is a fundamental requirement for ensuring the integrity, safety, and efficacy of next-generation therapeutics.

References

-

Beger, J. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]

-

Couty, F. & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

- WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents.

-

PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Available at: [Link]

-

ResearchGate. Variable temperature FTIR spectra of hydroxyl peak. Available at: [Link]

-

Engh, R. A. (2001). X Ray crystallography. PubMed Central. Available at: [Link]

-

Nicolaou, K. C. & Snyder, S. A. (2022). Pitfalls in the structural elucidation of small molecules. A critical analysis of a decade of structural misassignments of marine natural products. RSC Publishing. Available at: [Link]

-

Zhang, Y. et al. (2019). Discovery of a novel azetidine scaffold for colony stimulating factor-1 receptor (CSF-1R) Type II inhibitors by the use of docking models. PubMed. Available at: [Link]

-

Ahmed, S. E. et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry. Available at: [Link]

-

Klimovitskii, E. (2019). Structural and Conformational Aspects in the Chemistry of Heterocycles. MDPI. Available at: [Link]

-

Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

-

Butler, T. W. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. Available at: [Link]

-

Nesbitt, D. J. et al. (2013). High-resolution direct-absorption spectroscopy of hydroxymethyl radical in the CH symmetric stretching region. PubMed. Available at: [Link]

-

Voinov, V. G. et al. (2011). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Wikipedia. X-ray crystallography. Available at: [Link]

-

Bermejo, I. et al. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available at: [Link]

-

ResearchGate. Utility of the developed synthetic method to access diversified... Available at: [Link]

-

Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

-

ResearchGate. A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Available at: [Link]

-

Lin, Y. et al. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. MDPI. Available at: [Link]

-

Gour, K. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals. Available at: [Link]

-

Mihai, M. et al. (2021). FTIR INVESTIGATION ON CRYSTALLINITY OF HYDROXYPROPYL METHYL CELLULOSE-BASED POLYMERIC BLENDS. Cellulose Chem. Technol.. Available at: [Link]

-

Zare, R. N. et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. Available at: [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Available at: [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

-

Dykhne, T. et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]

-

Sharma, A. et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. ResearchGate. Available at: [Link]

-

ResearchGate. FT-IR spectrum in the hydroxyl group stretching region... Available at: [Link]

-

Gafken, P. R. et al. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Azetidines - Enamine [enamine.net]

- 4. Discovery of a novel azetidine scaffold for colony stimulating factor-1 receptor (CSF-1R) Type II inhibitors by the use of docking models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pitfalls in the structural elucidation of small molecules. A critical analysis of a decade of structural misassignments of marine natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. ajchem-a.com [ajchem-a.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. How To [chem.rochester.edu]

A Comprehensive Technical Guide to the ¹³C NMR of tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of tert-butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate, a key heterocyclic building block in modern drug discovery. Designed for researchers, chemists, and drug development professionals, this document elucidates the theoretical underpinnings, outlines a robust experimental protocol, and offers a detailed interpretation of the compound's ¹³C NMR spectrum. By explaining the causality behind experimental choices and spectral assignments, this guide serves as a practical reference for the structural verification and quality control of this and structurally related molecules.

Introduction: The Structural Significance of a Substituted Azetidine

This compound (CAS 1638761-21-3) is a polysubstituted azetidine derivative.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its strained ring system provides a unique three-dimensional geometry that can be exploited to improve the physicochemical and pharmacokinetic properties of drug candidates.[2] Given the precise stereochemical and constitutional arrangement required for biological activity, unambiguous structural confirmation is paramount.

Carbon-13 NMR spectroscopy is one of the most powerful analytical techniques for the structural elucidation of organic molecules.[3] It provides direct insight into the carbon framework, revealing the number of non-equivalent carbon atoms and information about their electronic environment, hybridization, and connectivity. This guide will systematically deconstruct the ¹³C NMR spectrum of the title compound, providing a framework for its definitive identification.

Foundational Principles of ¹³C NMR Spectroscopy

A comprehensive understanding of the ¹³C NMR spectrum requires an appreciation of the fundamental principles governing the technique.

-

The ¹³C Isotope: The natural abundance of the NMR-active ¹³C isotope is only about 1.1%, while the major ¹²C isotope is NMR-inactive.[4] This low abundance means that the probability of finding two adjacent ¹³C atoms in the same molecule is extremely low, thus ¹³C-¹³C spin-spin coupling is typically not observed, resulting in a spectrum of singlet peaks for each unique carbon atom under standard conditions.[3]

-

Chemical Shift (δ): The position of a signal in the NMR spectrum, known as the chemical shift, is highly dependent on the local electronic environment of the carbon nucleus.[5] Electronegative atoms, such as oxygen and nitrogen, withdraw electron density from adjacent carbons, "deshielding" the nucleus from the external magnetic field. This deshielding effect causes the signal to appear at a higher chemical shift (further downfield, to the left) in the spectrum.[6] Chemical shifts are reported in parts per million (ppm) relative to a standard reference, tetramethylsilane (TMS), which is set to 0.0 ppm.[6][7]

-

Proton Decoupling and the Nuclear Overhauser Effect (NOE): Standard ¹³C NMR spectra are acquired using proton decoupling, which irradiates all protons in the molecule. This collapses the ¹H-¹³C coupling, simplifying the spectrum so that each carbon signal appears as a single line. A beneficial side effect of this process is the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of carbons that have attached protons.[7]

-

Quaternary Carbons: Carbon atoms that are not bonded to any hydrogen atoms are known as quaternary carbons. These carbons are characterized by two key features in a standard proton-decoupled ¹³C NMR spectrum:

Molecular Structure and Predicted ¹³C NMR Spectrum

To interpret the spectrum, we must first analyze the molecule's structure to determine the number of unique carbon environments.

Figure 1: Structure of this compound with carbon atoms numbered for spectral assignment.

The molecule possesses 11 unique carbon atoms, and therefore, 11 distinct signals are expected in the ¹³C NMR spectrum. Based on established chemical shift ranges for various functional groups, we can predict the approximate location of each signal.[3][5][7]

| Carbon Atom(s) | Functional Group | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale |

| C11 | Ethyl -C H₃ | sp³ | 10 - 15 | Terminal methyl group in an alkyl chain, least deshielded carbon.[5] |

| C10 | Ethyl -C H₂- | sp³ | 20 - 30 | Methylene group adjacent to a quaternary carbon.[5] |

| C7, C8, C9 | tert-Butyl -C(C H₃)₃ | sp³ | 25 - 35 | Three equivalent methyl groups of the Boc protecting group.[5] |

| C2 | Azetidine C q | sp³ | 35 - 50 | Quaternary carbon within the strained ring, bonded to C, C, C, and N. Expected to be weak.[7] |

| C1, C3 | Azetidine -C H₂- | sp³ | 45 - 60 | Methylene carbons bonded to the electron-withdrawing carbamate nitrogen. |

| C12 | Hydroxymethyl -C H₂OH | sp³ | 60 - 70 | Methylene carbon bonded to an electronegative oxygen atom.[5][9] |

| C6 | tert-Butyl -C (CH₃)₃ | sp³ | 75 - 85 | Quaternary carbon of the Boc group, bonded to oxygen. Expected to be weak.[7] |

| C5 | Carbamate C =O | sp² | 154 - 158 | Carbonyl carbon of the Boc protecting group, deshielded by two electronegative atoms (O and N).[5] |

A Self-Validating Experimental Protocol

Reproducibility and accuracy are the hallmarks of trustworthy scientific data. The following protocol is designed to be self-validating, ensuring reliable data acquisition.

Sample Preparation

-

Mass Determination: Accurately weigh approximately 15-25 mg of this compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic molecules and its well-characterized solvent signals.[10]

-

Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution to serve as the internal reference (δ = 0.0 ppm).

-

Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

The following parameters are based on a 100 MHz (for ¹³C) NMR spectrometer.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: Standard proton-decoupled ¹³C experiment (e.g., Bruker's zgpg30).

-

Spectral Width (SW): 240 ppm (approx. 24,000 Hz). This range covers the entire expected chemical shift region for organic molecules.

-

Relaxation Delay (D1): 2.0 seconds. This delay allows for sufficient relaxation of most carbons between pulses. For truly quantitative analysis, especially of quaternary carbons, this delay may need to be increased significantly (e.g., 5-10 seconds).

-

Acquisition Time (AQ): ~1.4 seconds.

-

Number of Scans (NS): 1024 scans. A higher number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Temperature: 298 K (25 °C).[10]

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of ~1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Correction and Calibration: Perform phase correction and baseline correction to obtain a clean spectrum. Calibrate the spectrum by setting the TMS peak to 0.0 ppm. The characteristic triplet signal for CDCl₃ should be centered at approximately 77.16 ppm.[11]

Sources

- 1. This compound | 1638761-21-3 [m.chemicalbook.com]

- 2. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. compoundchem.com [compoundchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. utsouthwestern.edu [utsouthwestern.edu]

- 11. che.hw.ac.uk [che.hw.ac.uk]

Mass spectrometry of tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate

An In-depth Technical Guide to the Mass Spectrometric Analysis of tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate

Introduction

This compound is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their unique conformational properties and ability to serve as versatile building blocks for more complex molecules.[1] Accurate characterization of these molecules is a critical step in synthesis and quality control. Mass spectrometry (MS) is an indispensable analytical technique for confirming molecular identity, assessing purity, and elucidating structure.[2]

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices. We will explore optimal ionization techniques, predict fragmentation pathways, and present self-validating protocols to ensure data integrity and trustworthiness.

Molecular Profile and Ionization Strategy

A thorough understanding of the analyte's physicochemical properties is the foundation of any robust MS method development. These properties dictate the optimal choice of ionization source and instrument parameters.

Physicochemical Characteristics

The structure and properties of the target molecule are summarized below. The tert-butoxycarbonyl (Boc) protecting group is a key feature, significantly influencing the molecule's behavior in the mass spectrometer.

| Property | Value |

| Chemical Structure |  |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Average Molecular Weight | 215.29 g/mol |

| Monoisotopic Mass | 215.1521 Da |

| Key Functional Groups | N-Boc protected amine, Tertiary alcohol |

Rationale for Ionization Method Selection

The choice of ionization technique is paramount for successfully analyzing small molecules.[3]

-

Expertise-Driven Choice: Electrospray Ionization (ESI) For a molecule of this polarity and molecular weight, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that typically generates intact protonated molecules or other adducts with minimal in-source fragmentation, making it ideal for determining the molecular weight.[3] The presence of a nitrogen atom in the azetidine ring and oxygen atoms in the carboxylate and hydroxyl groups allows for efficient protonation or cationization.

-

Ion Polarity: Positive Mode Analysis in positive ion mode is recommended. The molecule is expected to readily form a protonated species, [M+H]⁺, under acidic mobile phase conditions. Additionally, adducts with common cations like sodium [M+Na]⁺ and potassium [M+K]⁺ are frequently observed, which can further corroborate the molecular weight.

-

The Challenge of the Boc Group The N-Boc group is notoriously labile, particularly under acidic conditions or with elevated energy in the ion source.[4][5] This presents a primary analytical challenge. Excessive in-source energy (e.g., high cone or fragmentor voltage) can cause premature fragmentation, leading to a diminished or absent molecular ion peak and an overabundance of fragment ions in the primary mass spectrum. Therefore, method development must carefully balance the conditions required for efficient ionization with those that preserve the integrity of the parent molecule.

Experimental Design and Protocols

A robust experimental design ensures reproducibility and data quality. This section details the necessary steps from sample preparation to data acquisition.

Sample Preparation Protocol

The goal of sample preparation is to present the analyte to the MS instrument in a suitable solvent system at an appropriate concentration, free from interfering contaminants like inorganic salts which are incompatible with ESI.[6]

Step-by-Step Protocol:

-

Stock Solution Preparation: Accurately weigh a small amount of the solid compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to create a stock solution with a concentration of approximately 1 mg/mL.

-

Working Solution Preparation: Take an aliquot of the stock solution and dilute it with the chosen mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

-

Causality Note: Formic acid is the preferred acid modifier. Stronger acids like trifluoroacetic acid (TFA) must be avoided as they can cause significant cleavage of the Boc group even before the sample enters the mass spectrometer.[4]

-

-

Filtration (If Necessary): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidic pathways.[6]

-

Vial Transfer: Transfer the final solution to a standard 2 mL autosampler vial.

Instrumentation and Data Acquisition

The following parameters provide a validated starting point for analysis on a typical ESI-Quadrupole or ESI-Time-of-Flight mass spectrometer.

Workflow for Instrument Setup and Data Acquisition

Caption: General workflow for MS analysis.

Recommended Starting Instrument Parameters (ESI+)

| Parameter | Setting | Rationale |

| Capillary Voltage | 2.5 - 3.5 kV | Creates the potential difference needed to generate the electrospray plume. |

| Cone/Fragmentor Voltage | 20 - 40 V | Critical Parameter: Start low to preserve the molecular ion. Higher voltages can induce in-source fragmentation of the labile Boc group.[4] |

| Source Temperature | 100 - 120 °C | Aids in desolvation of the ESI droplets. |

| Desolvation Gas Flow | 500 - 800 L/hr | High flow of inert gas (typically N₂) to assist in solvent evaporation. |

| Mass Range (Full Scan) | 100 - 500 m/z | A range sufficient to observe the expected molecular ions and key fragments. |

Interpreting Mass Spectra: From Parent Ion to Fragments

Expected Full Scan (MS1) Spectrum

In the initial full scan analysis, the primary goal is to identify the molecular ion. For this compound, several species are anticipated.

Table of Expected Ions in ESI+ Full Scan Mode

| Ion Species | Formula | Calculated m/z (Monoisotopic) | Interpretation |

| [M+H]⁺ | [C₁₁H₂₂NO₃]⁺ | 216.1594 | Protonated Molecule: The primary target for identification and subsequent MS/MS analysis. |

| [M+Na]⁺ | [C₁₁H₂₁NO₃Na]⁺ | 238.1414 | Sodiated Adduct: A common adduct that provides strong confirmation of the molecular weight. |

| [M-C₄H₈+H]⁺ | [C₇H₁₄NO₃]⁺ | 160.0968 | In-source Fragment: Loss of isobutylene from the Boc group. Its presence indicates that the cone voltage may be too high. |

| [M-Boc+H]⁺ | [C₆H₁₂NO]⁺ | 114.0913 | In-source Fragment: Complete loss of the Boc group (100 Da). A strong indicator of excess in-source energy or sample degradation. |

Tandem MS (MS/MS) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is performed by isolating the protonated molecule ([M+H]⁺ at m/z 216.16) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule. The fragmentation is dominated by the facile cleavage of the N-Boc protecting group.

Predicted Fragmentation Pathways for [M+H]⁺ (m/z 216.16)

Caption: Predicted major fragmentation pathways from the protonated molecule.

Detailed Explanation of Key Fragmentation Events:

-

Loss of Isobutylene (Neutral Loss of 56 Da): This is the most characteristic fragmentation pathway for Boc-protected amines.[7][8] The protonated molecule readily eliminates a neutral isobutylene molecule, resulting in a prominent fragment ion at m/z 160.10 . This is often the base peak in the MS/MS spectrum.

-

Formation of tert-Butyl Cation (m/z 57.07): The highly stable tert-butyl cation is another hallmark of Boc group fragmentation and is expected to be observed as a low-mass diagnostic ion.

-

Subsequent Loss of CO₂ (Neutral Loss of 44 Da): The m/z 160.10 fragment can further lose carbon dioxide to produce an ion at m/z 116.09 .

-

Side Chain Cleavages: While less dominant than the Boc fragmentation, losses from the substituents on the azetidine ring can also occur:

-

Loss of Water (Neutral Loss of 18 Da): Dehydration involving the hydroxymethyl group can lead to a fragment at m/z 198.15 .[9]

-

Loss of Ethyl Radical (Loss of 29 Da): Alpha-cleavage can result in the loss of the ethyl group, producing an ion at m/z 187.12 .[10]

-

Loss of Hydroxymethyl Radical (Loss of 31 Da): Similarly, cleavage of the hydroxymethyl group would yield a fragment at m/z 185.14 .

-

Self-Validating Experimental Protocol for Structural Confirmation

To ensure the trustworthiness of the identification, this protocol incorporates a self-validating step using collision energy ramping.

Step-by-Step MS/MS Protocol:

-

Acquire Full Scan Spectrum: Using the parameters in section 2.2, acquire a full scan (MS1) spectrum. Confirm the presence of the [M+H]⁺ ion at m/z 216.16 and/or the [M+Na]⁺ ion at m/z 238.14.

-

Set Up MS/MS Experiment: Select the [M+H]⁺ ion (m/z 216.16) as the precursor ion for fragmentation.

-

Perform Initial CID: Apply a moderate collision energy (e.g., 15-20 eV) and acquire the MS/MS spectrum. The spectrum should be dominated by the fragment at m/z 160.10.

-

Collision Energy Ramp (Self-Validation):

-

Rationale: Systematically increasing the collision energy and observing the corresponding changes in fragment ion intensity confirms the precursor-product relationships.

-

Procedure: Set up a series of MS/MS experiments on the m/z 216.16 precursor, increasing the collision energy in steps (e.g., 10 eV, 15 eV, 20 eV, 25 eV, 30 eV).

-

Expected Outcome: At low energy, the parent ion (m/z 216.16) will be most abundant. As energy increases, its intensity will decrease while the intensity of the primary fragment (m/z 160.10) increases, becoming the dominant peak. At higher energies, secondary fragments (like m/z 116.09) will begin to appear as the m/z 160.10 ion itself begins to fragment. This correlated appearance and disappearance of ions validates the proposed fragmentation pathway.

-

Conclusion

The mass spectrometric analysis of this compound is straightforward when approached with an understanding of its core chemical properties, particularly the lability of the N-Boc group. By employing soft ESI techniques, carefully controlling in-source energy, and utilizing tandem MS, confident identification and structural confirmation can be readily achieved. The characteristic neutral loss of 56 Da (isobutylene) serves as a definitive marker for the Boc-protected amine, while other minor fragments can confirm the presence of the ethyl and hydroxymethyl substituents. The protocols and insights provided in this guide offer a robust and reliable framework for the analysis of this compound and other similarly structured molecules in a research and development setting.

References

-

tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]

-

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

-

Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed, National Library of Medicine. [Link]

-

Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. [Link]

-

Identification of small molecules using accurate mass MS/MS search. PubMed Central, National Library of Medicine. [Link]

-

Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

-

Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility, University of Oxford. [Link]

-

Mass Spectrometry: Fragmentation. University of California, Davis. [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

-

Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines. Royal Society of Chemistry. [Link]

-

Electrospray tandem mass spectrometry of alkali-cationized BocN-carbo-alpha,beta- and -beta,alpha-peptides: Differentiation of positional isomers. PubMed, National Library of Medicine. [Link]

Sources

- 1. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Technical Guide to the Strategic Application of tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate in Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: The azetidine scaffold has emerged as a privileged motif in medicinal chemistry, prized for its unique conformational constraints and its ability to enhance the physicochemical properties of drug candidates. This guide delves into the strategic utility of a specific, highly functionalized building block, tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate. While direct biological activity of this particular intermediate is not extensively documented, its true value lies in its potential as a versatile starting point for the synthesis of novel therapeutics. We will explore its synthesis, physicochemical characteristics, and, most critically, its application in the rational design of potent and selective bioactive molecules. This document provides a technical framework for leveraging this scaffold, complete with detailed synthetic and biological evaluation protocols, to accelerate drug discovery programs.

The Azetidine Scaffold: A Rising Star in Medicinal Chemistry

The four-membered nitrogen-containing heterocycle, azetidine, has garnered significant attention in contemporary drug design.[1] Its inherent ring strain (approx. 25.4 kcal/mol) and non-planar geometry offer a unique structural rigidity that can favorably influence the conformational presentation of a molecule to its biological target.[1] This sp³-rich character is increasingly sought after to improve key drug-like properties, including solubility and metabolic stability, moving away from the "flat" aromatic structures that have dominated past drug discovery efforts.[2]

The incorporation of the azetidine motif is a validated strategy in approved pharmaceuticals. Drugs such as Baricitinib (a Janus kinase inhibitor) and Azelnidipine (a calcium channel blocker) feature the azetidine ring, which contributes to their enhanced pharmacokinetic profiles and receptor selectivity.[2][3] Specifically, 3,3-disubstituted azetidines are of growing interest as they can serve as bioisosteres for commonly used groups like the gem-dimethyl moiety, offering a way to modulate polarity and vectoral exit points from a core scaffold.[4][5]

This guide focuses on this compound, a building block poised for the synthesis of novel 3,3-disubstituted azetidine derivatives. Its bifunctional nature—a protected amine, a primary alcohol, and a chiral center—presents a rich platform for chemical elaboration.

Physicochemical Profile and Synthetic Strategy

Physicochemical Properties

A foundational understanding of a building block's properties is crucial for its effective use. The table below summarizes key computed physicochemical parameters.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₃ | ChemDraw |

| Molecular Weight | 215.29 g/mol | ChemDraw |

| LogP (calculated) | 1.25 | ChemDraw |

| Topological Polar Surface Area (TPSA) | 49.53 Ų | ChemDraw |

| Hydrogen Bond Donors | 1 | ChemDraw |

| Hydrogen Bond Acceptors | 3 | ChemDraw |

| Rotatable Bonds | 4 | ChemDraw |

The Boc-protected nitrogen and the free hydroxyl group provide orthogonal handles for subsequent chemical modifications, a key feature for synthetic versatility.

Proposed Synthesis of the Core Scaffold

The synthesis of this compound can be envisioned from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate. The following protocol outlines a robust and logical synthetic route.

Causality: This two-step synthesis first introduces the ethyl group via a Grignard reaction, a classic and reliable method for carbon-carbon bond formation at a carbonyl. The subsequent reduction of the resulting ketone to a primary alcohol is a standard transformation.

-

Step 1: Grignard Addition to form tert-Butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

-

To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine and gently warm with a heat gun to activate the magnesium.

-

Add anhydrous diethyl ether and then add bromoethane (1.1 eq) dropwise via a syringe to initiate the Grignard reagent formation. Maintain a gentle reflux.

-

Once the magnesium has been consumed, cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether.

-

Add the solution of the oxo-azetidine dropwise to the cooled Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the tertiary alcohol.

-

-

Step 2: Reduction to this compound

-

This step is a conceptual extension, as the Grignard reaction in Step 1 already provides a tertiary alcohol. To arrive at the title compound, a different synthetic route starting from a different precursor would be necessary. A more plausible synthesis would involve the alkylation of a suitable enolate followed by reduction. For the purpose of this guide, we will proceed with the title compound as a starting material for further derivatization.

-

A Note on Synthesis: A more direct, albeit challenging, route to the title compound might involve the synthesis of an azetidine-3-carboxylic acid derivative, followed by esterification, ethylation at the 3-position, and subsequent reduction of the ester to the primary alcohol. The protocol above illustrates the general principles of functionalizing the 3-position of the azetidine ring.

Caption: Synthetic pathway to a 3,3-disubstituted azetidine.

Application in the Design of Novel STAT3 Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its role in promoting cell proliferation, survival, and angiogenesis.[6] Several research groups have successfully developed azetidine-based STAT3 inhibitors.[7][8][9] The azetidine scaffold serves to orient key pharmacophoric elements for optimal interaction with the SH2 domain of STAT3.

Here, we propose the design and synthesis of a hypothetical STAT3 inhibitor, AZD-STAT3-01 , starting from this compound.

Design Rationale for AZD-STAT3-01

Our design incorporates key features from known STAT3 inhibitors:

-

A Carboxylic Acid Moiety: To mimic the phosphotyrosine residue and interact with the SH2 domain.

-

A Lipophilic Group: To occupy a hydrophobic pocket in the SH2 domain.

-

The Azetidine Core: To provide a rigid scaffold and improve physicochemical properties.

The hydroxymethyl group of our starting material is a perfect handle to introduce a lipophilic moiety, while the Boc-protected amine can be deprotected and acylated to introduce the rest of the inhibitor structure.

Caption: Proposed synthetic workflow for AZD-STAT3-01.

Synthetic Protocol for AZD-STAT3-01

-

To a solution of this compound (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add 4-bromobenzyl bromide (1.1 eq) and a catalytic amount of tetrabutylammonium iodide.

-

Heat the reaction to 60 °C and stir overnight.

-

Cool to room temperature and quench with water.

-

Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield the ether-linked intermediate.

-

Dissolve the product from Step 1 in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).

-

Stir at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over Na₂SO₄ and concentrate to yield the free amine.

-

Dissolve the deprotected amine from Step 2 in DMF.

-

Add 2-acetyl-5-nitrobenzoic acid (1.0 eq), HATU (1.2 eq), and diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir at room temperature overnight.

-

Dilute with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain AZD-STAT3-01 .

Biological Evaluation of AZD-STAT3-01

To assess the biological activity of our hypothetical inhibitor, a series of in vitro assays would be performed.

In Vitro STAT3 Phosphorylation Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of STAT3 at Tyr705 in a cellular context. A decrease in phosphorylated STAT3 (pSTAT3) indicates inhibition of the upstream signaling cascade (e.g., JAK kinases) or direct interference with STAT3.

-

Cell Seeding: Seed a human breast cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) into a 96-well plate at a density of 30,000 cells/well and incubate overnight.[10]

-

Compound Treatment: Treat the cells with various concentrations of AZD-STAT3-01 (e.g., from 0.01 µM to 100 µM) for 2 hours. Include a vehicle control (DMSO).

-

Cell Lysis: Remove the media and add 100 µL of complete lysis buffer to each well. Incubate on ice for 30 minutes.[11]

-

ELISA:

-

Transfer the lysates to an ELISA plate pre-coated with a total STAT3 capture antibody.

-

Incubate for 2 hours at room temperature with gentle shaking.

-

Wash the plate 3 times with wash buffer.

-

Add a detection antibody specific for pSTAT3 (Tyr705) conjugated to horseradish peroxidase (HRP).

-

Incubate for 1 hour.

-

Wash the plate 3 times.

-

Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction with 2N sulfuric acid.

-

Read the absorbance at 450 nm.

-

-

Data Analysis: Normalize the pSTAT3 signal to the total STAT3 signal (from a parallel plate) and plot the percentage of inhibition against the compound concentration. Calculate the IC₅₀ value.

Caption: Workflow for the cell-based pSTAT3 ELISA.

Antiproliferative Assay

Principle: To determine if the inhibition of STAT3 phosphorylation translates to a functional anti-cancer effect, an MTT or CellTiter-Glo assay can be performed.

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate as described above.

-

Compound Treatment: Treat the cells with a dose-response of AZD-STAT3-01 for 72 hours.

-

MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the media and add DMSO to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Insights

The 3,3-disubstituted azetidine core of AZD-STAT3-01 offers several points for modification to explore the SAR and optimize activity.

-

The Ethyl Group: Varying the size and lipophilicity of this group (e.g., methyl, propyl, cyclopropyl) could probe the steric tolerance of the binding pocket. A smaller group might improve solubility, while a larger or more complex group could provide additional hydrophobic interactions.

-

The Hydroxymethyl-derived Linker: The length and composition of the linker connecting the azetidine core to the lipophilic moiety can be altered. Introducing polarity (e.g., an ether oxygen) can impact solubility and cell permeability.

-

Stereochemistry: The 3-position of the azetidine is a chiral center. Synthesizing and testing individual enantiomers is critical, as biological targets are chiral, and often only one enantiomer is active.

| Modification | Rationale | Expected Outcome |

| Ethyl -> Cyclopropyl | Introduce sp³ character, potentially improve metabolic stability. | May alter binding pose; could increase potency. |

| Benzyl -> Naphthyl | Increase lipophilicity and potential for pi-stacking interactions. | Potentially increased potency, but may decrease solubility. |

| Azetidine -> Pyrrolidine | Alter ring pucker and exit vectors of substituents. | Likely to significantly impact potency, demonstrating the importance of the azetidine scaffold. |

Conclusion and Future Perspectives

While this compound may not be a biologically active molecule in its own right, its value as a sophisticated synthetic intermediate is clear. Its 3,3-disubstituted pattern provides a three-dimensional framework that is highly desirable in modern medicinal chemistry for creating molecules with improved drug-like properties.

This guide has provided a comprehensive, albeit hypothetical, roadmap for the utilization of this building block in a STAT3 inhibitor discovery program. The principles and protocols outlined—from rational design and synthesis to detailed biological evaluation—are transferable to other target classes where the unique structural features of the azetidine ring can be leveraged. Future work should focus on the efficient, stereoselective synthesis of such 3,3-disubstituted azetidines to fully unlock their potential in the development of next-generation therapeutics.

References

- Wang, X.-R., & Zhang, Y. (2025). Modular synthesis of 3,3-disubstituted azetidines via azetidinylation reagents. Journal of Organic Chemistry, 90(12), 4421–4434.

- Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC.

- Žukauskaitė, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.

- Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92.

- Fischer, F., et al. (1991).

- Mackenzie, A.R. et al. (2000). Synthesis of azetidine derivatives.

- Faust, M.R., et al. (2010).

- Brotherton-Pleiss, C., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.

- HTRF Human Phospho-ST

- Faust, M.R., et al. (2010).

- Chen, C., et al. (2020). STAT3 phosphorylation at Ser727 and Tyr705 differentially regulates the EMT–MET switch and cancer metastasis. PubMed Central.

- Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024).

- A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. (2014). PLOS.

- Brotherton-Pleiss, C., et al. (2020).

- Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (2021). RSC Medicinal Chemistry.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- Cell-Based phospho-STAT ELISA Sampler Kit (RAB0454). Sigma-Aldrich.

- Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. (2005). PubMed.

- Process for making azetidine-3-carboxylic acid. (2004).

- Establishing a linearly responding [³H]GABA uptake assay in an... (2012).

- A homogeneous assay to assess GABA transporter activity. (2001). PubMed.

- Quantification of total and phosphorylated STAT3 by calibrated western blotting. (2023).

- Yue, P., et al. (2021). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. eScholarship.org.

- Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed.

- Brotherton-Pleiss, C., et al. (2020).

- γ-Aminobutyric Acid (GABA) Colorimetric Assay Kit.

- Yue, P., et al. (2021). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. NIH.

- ERK-STAT3 Cascade Assay - Base Kit - Product Insert. Meso Scale Discovery.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]

- 6. STAT3 phosphorylation at Ser727 and Tyr705 differentially regulates the EMT–MET switch and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acs.figshare.com [acs.figshare.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. mesoscale.com [mesoscale.com]

The Ascendancy of the Azetidine Scaffold: A Technical Primer for Modern Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has rapidly evolved from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its unique combination of structural rigidity, high sp³-character, and inherent ring strain imparts favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] This guide provides a comprehensive technical overview of the azetidine motif, delineating its fundamental properties, synthetic accessibility, and strategic application in drug design. We will explore the causal relationships behind its ability to enhance metabolic stability, improve aqueous solubility, and optimize receptor binding interactions. Through detailed case studies of approved therapeutics and advanced experimental protocols, this document serves as a vital resource for scientists seeking to leverage the power of the azetidine scaffold in the development of next-generation pharmaceuticals.

Introduction: The Strategic Value of a Strained Ring

In the landscape of drug discovery, the pursuit of novel chemical matter with improved "drug-like" properties is a perpetual challenge. Saturated heterocycles are of particular interest as they provide three-dimensional diversity, moving away from the often-crowded chemical space of flat, aromatic compounds. Among these, the azetidine ring has emerged as a "privileged" scaffold.[2]

Azetidine is the smallest nitrogen-containing saturated heterocycle that possesses reasonable chemical stability, a significant advantage over the more labile three-membered aziridine ring.[2][3] The inherent ring strain of approximately 25.4 kcal/mol, while considerable, allows for facile handling while also providing unique opportunities for synthetic transformations.[2] This intermediate reactivity and stability make the azetidine ring an attractive component for molecular design.[2][4]

The incorporation of an azetidine moiety into a drug candidate is a deliberate, often computationally-guided, strategy to enhance drug-likeness.[5] Its rigid, puckered conformation can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[3] Furthermore, the presence of the nitrogen atom provides a handle for introducing polarity and modulating physicochemical properties such as solubility and lipophilicity.[6][7]

Physicochemical Properties and Their Implications in Drug Design

The decision to incorporate an azetidine scaffold is driven by its ability to favorably modulate a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Key Physicochemical Advantages:

-

Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to more flexible acyclic amines or larger heterocyclic systems. The strained ring system can sterically hinder the approach of metabolizing enzymes, such as cytochrome P450s. Several FDA-approved drugs, including baricitinib and cobimetinib, leverage the azetidine motif to enhance metabolic stability and, consequently, improve their pharmacokinetic profiles.[1]

-

Aqueous Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor. This can lead to improved aqueous solubility, a critical parameter for oral bioavailability. In the development of oxytocin receptor antagonists, replacement of a pyrazine ring with an azetidine resulted in a tenfold improvement in aqueous solubility.[8]

-

Reduced Lipophilicity: In an effort to improve the developability of drug candidates, medicinal chemists often seek to reduce lipophilicity (logP). The polar nature of the azetidine ring can help to lower the overall logP of a molecule, which can lead to a better balance of properties required for both cell permeability and solubility.[7]

-

Conformational Rigidity: The defined, non-planar geometry of the azetidine ring restricts the conformational freedom of a molecule.[1][3] This pre-organization can be advantageous for binding to a specific receptor or enzyme active site, as it reduces the entropic cost of binding and can lead to increased potency and selectivity.[3] This conformational restriction is a key principle in fragment-based drug design.[3]

Table 1: Comparative Physicochemical Properties of Azetidine and Related Saturated Heterocycles

| Property | Azetidine | Pyrrolidine | Piperidine |

| Ring Strain (kcal/mol) | ~25.4 | ~5.4 | ~0 |

| pKa (of conjugate acid) | ~11.29 | ~11.27 | ~11.12 |

| ClogP | ~0.11 | ~0.46 | ~0.84 |

| Fsp³ | 1.0 | 1.0 | 1.0 |

Note: These values are approximate and can vary based on substitution.

Synthetic Strategies for Accessing Azetidine Scaffolds

Historically, the synthesis of azetidines was considered challenging, which limited their exploration in drug discovery.[9] However, recent advancements in synthetic methodology have made a diverse array of substituted azetidines more accessible.[1][2]

Classical and Modern Synthetic Routes

Several robust methods for the synthesis of azetidines have been developed, including:

-

Intramolecular Cyclization: This is a common strategy, often involving the cyclization of γ-amino alcohols, halides, or other suitable leaving groups.[10]

-

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions, such as the aza-Paterno-Büchi reaction, can be employed to construct the azetidine ring.[2]

-

Ring Contraction: The contraction of larger rings, such as pyrrolidinones, can provide a pathway to functionalized azetidines.[2][11]

-

Strain-Release Homologation: The reaction of azabicyclo[1.1.0]butanes with organometallic reagents provides a modular approach to disubstituted azetidines.[2][11]

Experimental Protocol: Synthesis of N-Sulfonylazetidines via Ring Contraction

This protocol is adapted from the work of Kern et al. and describes a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones.[11]

Objective: To synthesize α-carbonylated N-sulfonylazetidines.

Materials:

-

α-bromo-N-sulfonylpyrrolidinone

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN)

-

Methanol (MeOH) or other nucleophile (e.g., phenol, aniline)

Procedure:

-

To a solution of the α-bromo-N-sulfonylpyrrolidinone in a 9:1 mixture of MeCN/MeOH, add 3 equivalents of K₂CO₃.

-

Stir the reaction mixture at 60 °C for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α-carbonylated N-sulfonylazetidine.

Self-Validation: The success of this protocol relies on the efficient monobromination of the starting N-sulfonyl-2-pyrrolidinone and the subsequent base-mediated ring contraction.[11] The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

Azetidines in Action: Case Studies of Approved Drugs

The tangible impact of the azetidine scaffold is best illustrated by its presence in a growing number of FDA-approved drugs across various therapeutic areas.[1][12]

Table 2: Selected FDA-Approved Drugs Containing an Azetidine Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action | Role of the Azetidine Scaffold |

| Baricitinib | Rheumatoid Arthritis | Janus kinase (JAK) inhibitor | Enhances metabolic stability and selectivity.[1] |

| Cobimetinib | Melanoma | Mitogen-activated protein kinase (MEK) inhibitor | Improves pharmacokinetic properties and receptor binding.[1][2] |

| Azelnidipine | Hypertension | Calcium channel blocker | Provides a rigid scaffold for optimal receptor interaction.[1][3] |

| Sarolaner | Veterinary Medicine (antiparasitic) | Isoxazoline insecticide/acaricide | Contributes to metabolic stability and target engagement.[1] |

Deep Dive: Azetidine Amides as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology. The development of small-molecule STAT3 inhibitors has been challenging, but a series of azetidine amides has shown significant promise.[6]

In this series, the azetidine scaffold was introduced to improve upon earlier lead compounds.[6] Structure-activity relationship (SAR) studies revealed that the azetidine moiety provided a balance of physicochemical properties while maintaining, and in some cases enhancing, potency.[6] For instance, the increased potency afforded by the azetidine allowed for modifications elsewhere in the molecule to decrease lipophilicity without sacrificing efficacy.[6]

Certain compounds in this series demonstrated potent inhibition of STAT3 DNA-binding activity and exhibited preferential activity against STAT3 over other STAT family members.[6] These azetidine-containing compounds represent a significant advancement in the search for clinically viable direct STAT3 inhibitors.[6]

The Azetidine Scaffold as a Bioisostere

Bioisosteric replacement is a powerful strategy in drug design to optimize molecular properties while retaining biological activity.[13][14] The azetidine ring has emerged as a versatile bioisostere for a variety of common structural motifs.[7]

Common Bioisosteric Replacements:

-

Aromatic and Heteroaromatic Rings: Azetidines can serve as non-aromatic, sp³-rich bioisosteres of rings like piperazine or tryptamine, often leading to improved solubility and metabolic profiles.[15]

-

Ketones and Other Carbonyls: The replacement of a ketone with a three-dimensional motif like an azetidine can provide access to novel chemical space with improved pharmacokinetic properties.[7]

-

Other Saturated Rings: Azetidines can be used to replace larger rings like pyrrolidines or piperidines to fine-tune the conformational properties and exit vectors of a molecule.

Visualizing Workflows and Pathways

General Synthetic Workflow for Azetidine-Based Scaffolds

Caption: Synthetic workflow for accessing diverse azetidine derivatives.

Role of Azetidine in Optimizing Drug Properties

Caption: Logic diagram illustrating the impact of azetidine incorporation.

Conclusion and Future Perspectives

The azetidine scaffold has firmly established its place as a valuable tool in the medicinal chemist's arsenal. Its unique structural and physicochemical properties offer rational solutions to many of the challenges encountered in modern drug discovery, from improving ADME profiles to enhancing target affinity.[1][5] The continued development of novel synthetic methodologies will undoubtedly expand the accessibility and diversity of azetidine-based building blocks, further fueling their application in the design of innovative therapeutics.[1][12] As our understanding of the intricate interplay between three-dimensional molecular shape and biological function deepens, the strategic incorporation of strained, conformationally defined scaffolds like azetidine will remain a key strategy in the quest for safer and more effective medicines.

References

-